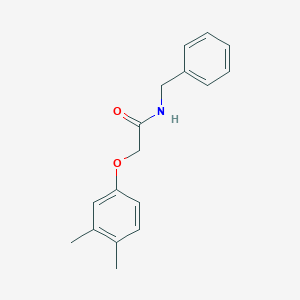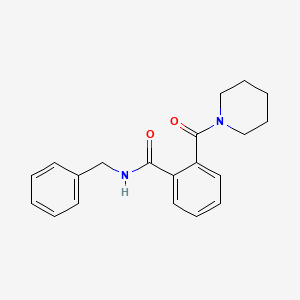
N-benzyl-2-(1-piperidinylcarbonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-benzyl-2-(1-piperidinylcarbonyl)benzamide involves the reaction of substituted benzoic acids with piperidine, among other methods. A notable example includes the synthesis of piperidine derivatives evaluated for anti-acetylcholinesterase (AChE) activity, where substituting the benzamide with a bulky moiety in the para position led to increased activity, highlighting the importance of the nitrogen atom's basic quality in the piperidine ring for enhanced activity (Sugimoto et al., 1990).
Molecular Structure Analysis
Molecular structure and spectroscopic studies, including FT-IR, FT-Raman, NMR, and crystallography, provide insights into the geometric and electronic characteristics of these compounds. For instance, 1-Benzyl-4-(N-Boc-amino)piperidine was characterized by comprehensive spectroscopic investigations, revealing the molecule's conformational preferences and structural features, which are crucial for understanding its reactivity and interaction with biological targets (Janani et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of N-benzyl-2-(1-piperidinylcarbonyl)benzamide derivatives can be influenced by substituents on the benzamide and piperidine moieties. For example, the introduction of an akyl or phenyl group at the nitrogen atom significantly enhances activity, as demonstrated in the synthesis of anti-acetylcholinesterase inhibitors (Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structures, are determined by their molecular configurations. X-ray crystallography has been employed to elucidate the crystal structures of benzamide derivatives, providing valuable information for the design of compounds with desired physical and chemical properties (Wu et al., 2014).
Chemical Properties Analysis
The chemical properties of N-benzyl-2-(1-piperidinylcarbonyl)benzamide derivatives are characterized by their reactivity towards various chemical agents and conditions. Studies on the synthesis, reactivity, and potential applications of these compounds in medicinal chemistry highlight their significance in the development of new therapeutic agents. The chemical structure influences their interaction with biological systems, as seen in the synthesis and evaluation of benzamide derivatives for anti-fatigue effects, demonstrating the compounds' potential as bioactive molecules (Wu et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
N-benzyl-2-(1-piperidinylcarbonyl)benzamide derivatives have been synthesized for various scientific applications, including their use as allosteric modulators of the AMPA receptor. These derivatives, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, were synthesized using substituted benzoic acids and piperidine, morpholine, or pyrrolidine. Their crystal structures were obtained by recrystallization, and characterized via FT-IR, 1H-NMR, elemental analysis, and X-ray crystallography, showing potential for identifying binding sites for modulators of the AMPA receptor (Wu et al., 2014).
Medical Imaging
In the field of medical imaging, N-benzyl-2-(1-piperidinylcarbonyl)benzamide derivatives, such as N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), have been studied for their potential to visualize primary breast tumors in humans through sigma receptor scintigraphy. These compounds preferentially bind to sigma receptors, which are overexpressed on breast cancer cells, indicating their potential for noninvasive assessment of tumor proliferation (Caveliers et al., 2002).
Pharmaceutical Research
In pharmaceutical research, N-benzyl-2-(1-piperidinylcarbonyl)benzamide derivatives have been evaluated for serotonin 4 (5-HT(4)) receptor agonist activity, showing potential for improving gastrointestinal motility. These studies involved the synthesis of derivatives and testing their ability to contract the isolated guinea-pig ascending colon, highlighting the derivatives' favorable pharmacological profiles for gastrointestinal motility and superior oral bioavailability (Sonda et al., 2003).
Antifungal and Antibacterial Applications
N-benzyl-2-(1-piperidinylcarbonyl)benzamide derivatives and their metal complexes have been synthesized and characterized for their antifungal activity against pathogens responsible for significant plant diseases. These studies demonstrated the compounds' potential as effective antifungal agents, with specific derivatives showing enhanced activity compared to others (Weiqun et al., 2005).
Additionally, benzamide derivatives and their copper and cobalt complexes have been evaluated for antibacterial activity against various bacterial strains. These studies revealed that the metal complexes exhibited better activities than the free ligands and standard antibiotics, suggesting their potential use in combating bacterial infections (Khatiwora et al., 2013).
Propiedades
IUPAC Name |
N-benzyl-2-(piperidine-1-carbonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19(21-15-16-9-3-1-4-10-16)17-11-5-6-12-18(17)20(24)22-13-7-2-8-14-22/h1,3-6,9-12H,2,7-8,13-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJLPOWANBHNKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-(1-piperidinylcarbonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5566465.png)
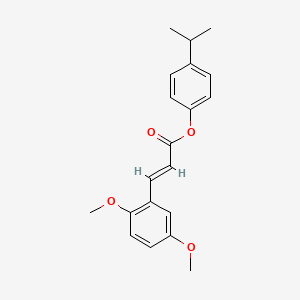
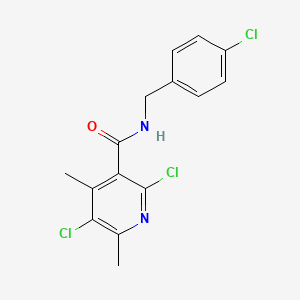
![2-benzyl-9-(9H-purin-6-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5566475.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5566477.png)
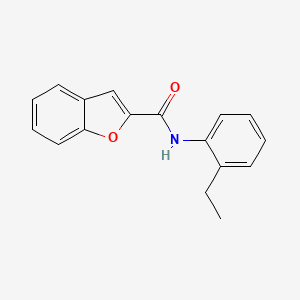
![2-benzyl-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566485.png)
![2-methyl-4-phenyl-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5566491.png)
![4-(4-morpholinyl)-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5566503.png)
![3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine](/img/structure/B5566511.png)
![methyl (2-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5566515.png)
![N-[(3S*,4R*)-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5566520.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5566549.png)
